molecular formula C14H18N2O B8136105 (S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8136105
M. Wt: 230.31 g/mol
InChI Key: UDMCHJFTOGLLHO-CYBMUJFWSA-N
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Description

(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features a cyclohexyl group, a pyridin-2-yl group, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexyl-substituted amine with a pyridin-2-yl-substituted aldehyde in the presence of an acid catalyst to form the dihydrooxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the dihydrooxazole ring to a fully saturated oxazole ring.

    Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Saturated oxazole compounds.

    Substitution: Various substituted pyridin-2-yl derivatives.

Scientific Research Applications

(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The pyridin-2-yl group can bind to metal ions, making the compound useful in coordination chemistry. Additionally, the dihydrooxazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexyl-2-(pyridin-2-yl)oxazole: Lacks the dihydro component, making it less flexible.

    2-(Pyridin-2-yl)-4,5-dihydrooxazole: Lacks the cyclohexyl group, affecting its hydrophobicity.

    4-Cyclohexyl-2-(pyridin-2-yl)-oxazoline: Contains an oxazoline ring instead of a dihydrooxazole ring.

Uniqueness

(S)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is unique due to its combination of a cyclohexyl group, a pyridin-2-yl group, and a dihydrooxazole ring. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(4S)-4-cyclohexyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h4-5,8-9,11,13H,1-3,6-7,10H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMCHJFTOGLLHO-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2COC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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